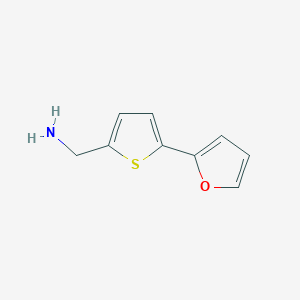

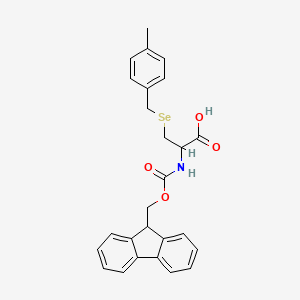

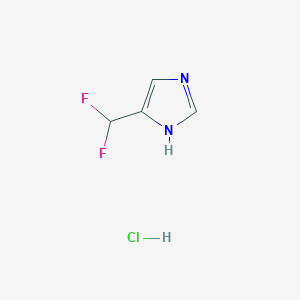

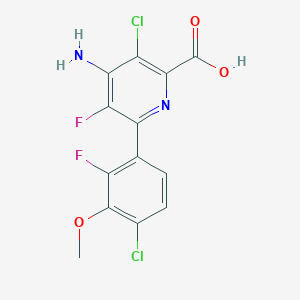

4-(difluoromethyl)-1H-imidazole hydrochloride

Descripción general

Descripción

Compounds with a difluoromethyl group (CF2H) are of significant interest in medicinal chemistry due to their unique properties . The difluoromethyl group is a hydrogen bond donor, which can influence the biological activity of the molecule .

Synthesis Analysis

The synthesis of difluoromethylated compounds often involves electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, a simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS .

Chemical Reactions Analysis

Difluoromethylated compounds can undergo various chemical reactions. For example, a difluoromethyl radical can be generated from the fragmentation of a 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion .

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely. For instance, they can be solids or liquids at room temperature, and their solubility can range from insoluble to highly soluble in various solvents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, a derivative of 1H-imidazole, was synthesized efficiently from 1-(N,N-dimethylsulfamoyl)imidazole through a three-step process (Kudzma & Turnbull, 1991).

Self-Assembly and Drug Entrapment

- Linear 1H-imidazole amphiphiles, synthesized via esterification of 4-chlorocarbonyl imidazole, were observed to form organogels capable of entrapping hydrophilic drugs like Norfloxacin, as demonstrated in fluorescence studies (Seo & Chang, 2005).

Antifungal Properties

- 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride exhibited potent antifungal activity in topical applications against guinea pig dermatophytosis (Ogata et al., 1983).

Corrosion Inhibition

- Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, displayed significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. Their adsorption followed the Langmuir model, suggesting a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Probing Tools for SOCE Assays

- SKF-96365, a derivative of 1H-imidazole hydrochloride, was synthesized and characterized for use in Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).

Molecular Dynamics and Computational Studies

- Studies on imidazole derivatives, including spectroscopic characterization and reactivity analyses using Density Functional Theory (DFT) and molecular dynamics simulations, have enhanced understanding of their reactive properties (Hossain et al., 2018).

Polymer Chemistry and Proton Conductivity

- Novel proton-conducting fluorocopolymers grafted with imidazole functions were synthesized and used in blend membranes with sulfonated PEEK for Proton Exchange Membrane Fuel Cells (PEMFC). These polymers exhibited significant influence on membrane microstructure, thermal properties, and proton conductivity (Campagne et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(difluoromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-7-2-8-3;/h1-2,4H,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPCSBKMGPHVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(difluoromethyl)-1H-imidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

methanone](/img/structure/B1531474.png)

![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)